N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a bis-indole acetamide derivative characterized by a 6-chloro-substituted indole moiety linked via an ethyl spacer to an acetamide group, which is further substituted with a second indole ring at the 3-position.
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18ClN3O/c21-16-6-5-14-7-9-24(19(14)12-16)10-8-22-20(25)11-15-13-23-18-4-2-1-3-17(15)18/h1-7,9,12-13,23H,8,10-11H2,(H,22,25) |
InChI Key |
XQRODJWIHOBBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 6-Chloroindole
The ethylamine side chain is introduced via N-alkylation of 6-chloroindole using 2-bromoethylamine hydrobromide. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or acetonitrile) with a base such as potassium carbonate to deprotonate the indole nitrogen.
Reaction Conditions :
-
Solvent : Anhydrous DMF
-
Base : K₂CO₃ (2.5 equiv)
-
Temperature : 80°C, 12–16 hours
-
Yield : 65–72%
Mechanistic Insight :
The base deprotonates the indole nitrogen, enabling nucleophilic attack on the bromoethylamine. Competing C-alkylation is minimized due to the steric hindrance at the indole’s C-3 position.
Protection-Deprotection Strategy
To prevent side reactions during subsequent steps, the primary amine is protected as a Boc (tert-butyloxycarbonyl) derivative:
-
Protection : Treat 6-chloroindole ethylamine with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by DMAP.
-
Deprotection : Remove the Boc group post-coupling using TFA in dichloromethane.
Advantages :
-
Improves solubility in organic solvents.
-
Prevents unwanted side reactions during amide bond formation.
Synthesis of Indole-3-acetic Acid Derivatives
Activation of Indole-3-acetic Acid
The carboxylic acid group of indole-3-acetic acid is activated using 1,1'-carbonyldiimidazole (CDI) to form an acylimidazole intermediate, which reacts efficiently with amines:
Procedure :
-
Dissolve indole-3-acetic acid (1.0 equiv) in anhydrous acetonitrile.
-
Add CDI (1.2 equiv) and pyridine (0.1 equiv) as a catalyst.
-
Stir at 25°C for 2 hours until CO₂ evolution ceases.
Intermediate Characterization :
Amide Coupling and Final Assembly
Coupling of Activated Indole-3-acetic Acid with 6-Chloroindole Ethylamine
The acylimidazole intermediate reacts with the amine group of 6-chloroindole ethylamine under mild conditions:
Optimized Protocol :
-
Solvent : Acetonitrile
-
Temperature : 25°C, 6 hours
-
Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Critical Parameters :
-
Excess amine (1.5 equiv) ensures complete conversion.
-
Avoid prolonged reaction times to prevent imidazole hydrolysis.
Alternative Coupling Agents
For substrates sensitive to CDI, HATU or EDCl/HOBt may be employed:
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| HATU | DMF | DIPEA | 82 |
| EDCl/HOBt | DCM | Triethylamine | 78 |
Trade-offs :
-
HATU offers higher yields but increases cost.
-
EDCl/HOBt is cost-effective but requires anhydrous conditions.
Purification and Characterization
Chromatographic Purification
Crude product is purified using flash chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures.
Typical Purity :
-
HPLC : ≥98% (C18 column, acetonitrile/water + 0.1% TFA).
-
Melting Point : 189–192°C (decomposes).
Spectroscopic Confirmation
-
¹H NMR (300 MHz, DMSO-d₆):
δ 10.85 (s, 1H, indole NH), 8.05 (d, J = 8 Hz, 1H), 7.40–6.95 (m, 6H), 3.85 (t, J = 6 Hz, 2H), 3.20 (t, J = 6 Hz, 2H).
Scale-Up Considerations and Process Optimization
Solvent Selection for Industrial Production
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form corresponding oxindoles.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its dual indole system and chloro substitution. Key structural analogs and their differences are summarized below:
Notes:
Yield and Purity :
Key Findings :
- The dual indole system in the target compound may enhance binding to indole-recognizing enzymes or receptors compared to mono-indole analogs .
- Chloro substitution at position 6 (vs. 5) could improve metabolic stability but reduce aqueous solubility .
Biological Activity
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide, also known as 2-(6-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide, is a synthetic compound belonging to the indole class of molecules. Its unique structure, characterized by two indole units connected by an ethyl bridge and an acetamide group, suggests potential for significant biological activity. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of C_{18}H_{18}ClN_{3}O and a molecular weight of approximately 351.8 g/mol. The presence of the chloro substituent on the indole ring may influence its reactivity and biological interactions.
Synthesis
The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The initial steps often focus on the formation of the indole moieties followed by the introduction of the ethyl and acetamide groups through various coupling reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound may exhibit binding affinity towards specific targets, which could lead to its efficacy in treating diseases like cancer or infections .
Anticancer Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives containing indole units have shown promising results against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The cytotoxicity assays demonstrated that certain derivatives reduced cell viability significantly compared to untreated controls .
Antimicrobial Activity
Indole-based compounds have also been explored for their antimicrobial properties. Some studies indicate that similar compounds possess broad-spectrum activity against drug-resistant strains of bacteria and fungi. For example, certain derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide, and how do they influence its bioactivity?
- Structural Analysis : The compound contains two indole moieties: a 6-chloroindole linked via an ethyl group to an acetamide-substituted indole. The chloro substituent at position 6 enhances electrophilicity, potentially influencing receptor binding, while the acetamide group contributes to hydrogen-bonding interactions .
- Methodological Insight : Use X-ray crystallography or NMR (e.g., H and C) to confirm stereochemistry and substituent positions. Compare with analogs (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) to assess substituent effects on solubility and target affinity .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Synthesis Protocol :
Step 1 : Couple 6-chloroindole with ethylenediamine under nucleophilic substitution (SN2) conditions.
Step 2 : React the intermediate with 2-(1H-indol-3-yl)acetic acid via carbodiimide-mediated amidation.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product (>95% purity) .
- Critical Parameters : Monitor reaction temperature (60–80°C for amidation) and pH (neutral for stability). Use TLC/HPLC to track intermediate formation .
Advanced Research Questions
Q. What methodologies are recommended for resolving contradictions in reported pharmacological data (e.g., conflicting IC values) for this compound?
- Data Validation :
- Assay Reproducibility : Replicate studies under standardized conditions (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Cross-reference data from kinase inhibition assays (e.g., Bcl-2/Mcl-1 targets) and apoptosis assays to identify context-dependent activity .
- Advanced Tools : Apply multivariate statistical analysis (PCA or clustering) to distinguish experimental noise from biologically significant variations .
Q. How can molecular docking and dynamics simulations guide target identification for this dual-indole acetamide derivative?
- Computational Workflow :
Target Selection : Prioritize receptors with indole-binding pockets (e.g., serotonin receptors, kinase domains) based on structural homology.
Docking : Use AutoDock Vina to model binding poses, focusing on chloro and acetamide interactions.
Validation : Compare predicted binding energies with experimental SPR (surface plasmon resonance) data .
- Case Study : Analogous compounds (e.g., N-[2-(1H-indol-1-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide) show affinity for neurokinin receptors, suggesting similar pathways .
Q. What analytical techniques are critical for confirming the structural integrity of this compound in complex matrices (e.g., cell lysates)?
- Primary Methods :
- NMR : Assign peaks for indole NH (~10–12 ppm) and acetamide carbonyl (~168–170 ppm).
- HRMS : Validate molecular ion [M+H] at m/z 382.0843 (calculated for CHClNO) .
Methodological Challenges and Solutions
Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?
- Strategies :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations.
- Prodrug Design : Introduce phosphate or PEG groups at the acetamide nitrogen to enhance hydrophilicity .
Q. What experimental approaches are recommended to elucidate the mechanism of action in cancer models?
- In Vitro :
- Enzyme Assays : Measure inhibition of anti-apoptotic proteins (Bcl-2, Mcl-1) using fluorescence polarization.
- Cell Cycle Analysis : Flow cytometry (PI/RNase staining) to assess G1/S arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
